![molecular formula C24H19ClN2O3S B2729317 1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 400081-74-5](/img/structure/B2729317.png)

1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

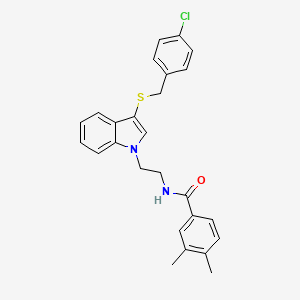

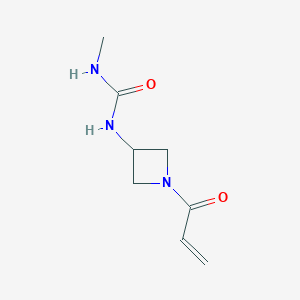

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a spiro[1,3-thiazolidine-2,3’-indole] core, which is a type of heterocyclic compound. Heterocyclic compounds are an important class of organic compounds possessing broad applications in various fields of science .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Spiro compounds, including the specified derivative, are synthesized through reactions involving mercaptoacetic acid and chloroimino compounds, with the structure confirmed by spectroscopic studies highlighting the tetrahedral geometry around the spiro carbon atom (Sehgal, Singh, Dandia, & Bohra, 1994). Moreover, the synthesis methodologies extend to include cyclocondensation of isatin-3-imines with α-mercaptoacids, showcasing the compound's antileukemic activity through leukemia screen tests (Rajopadhye & Popp, 1987).

Catalysis and Green Chemistry Approaches

The use of Brønsted acidic ionic liquids as catalysts and reaction mediums for synthesizing fluorinated spiro compounds reveals their efficiency and environmental friendliness, particularly in microwave-induced techniques. These compounds exhibit antihistamic properties, underscoring the potential for medical applications without delving into specifics of drug use (Arya, Rawat, Dandia, & Sasai, 2012).

Antimicrobial and Anticancer Activities

Research also emphasizes the antimicrobial and anticancer potentials of spiro compounds. Ethoxyphthalimide derivatized spiro compounds have been synthesized and evaluated for antimicrobial activity, contributing to the development of new therapeutic agents (Thadhaney, Sain, Pemawat, & Talesara, 2010). Similarly, the synthesis of spiro[thiazolidinone-isatin] conjugates and their evaluation for anticancer activity indicate their effectiveness against certain cancer cell lines, offering insights into their utility in cancer research (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Environmental Applications

The spiro compounds have also found applications in environmental science, particularly in corrosion inhibition studies. Indoline compounds, for instance, have been evaluated for their effectiveness as corrosion inhibitors on steel surfaces, demonstrating the material science aspect of these compounds without focusing on their pharmacological effects (Yadav, Sarkar, & Purkait, 2015).

Eigenschaften

IUPAC Name |

1'-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3S/c1-30-19-12-10-18(11-13-19)27-22(28)15-31-24(27)20-4-2-3-5-21(20)26(23(24)29)14-16-6-8-17(25)9-7-16/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAJWTHTXPJJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)

![N-(3,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2729242.png)

![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)

![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)

![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)

![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine](/img/structure/B2729252.png)

![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)

![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)